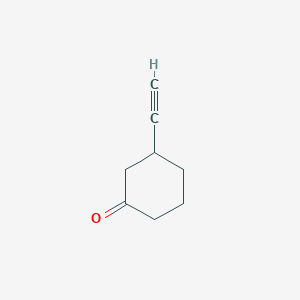

3-Ethynylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-Ethynylcyclohexan-1-one is a molecule of interest in various chemical syntheses and studies. While the provided papers do not directly discuss 3-Ethynylcyclohexan-1-one, they do provide insights into related compounds and methodologies that can be extrapolated to understand the synthesis, structure, and reactivity of similar ethynyl-substituted cyclohexanones.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions utilizing readily available starting materials. For instance, the synthesis of a functionalized cyclohexene skeleton was achieved using L-serine, ring-closing metathesis, and diastereoselective Grignard reactions, with the absolute configurations confirmed by NMR studies . Similarly, 2-substituted 3-ethynylquinoxalines were synthesized through a four-component reaction, indicating that complex molecules with ethynyl groups can be constructed efficiently . These methods could potentially be adapted for the synthesis of 3-Ethynylcyclohexan-1-one.

Molecular Structure Analysis

Computational and crystallographic studies are crucial for understanding the molecular structure of cyclohexanone derivatives. For example, a novel molecular hybrid was characterized using various analytical techniques, and its structural features were compared with computational results, showing good conformity . This suggests that computational methods can reliably predict the structure of such compounds, which could be applied to 3-Ethynylcyclohexan-1-one.

Chemical Reactions Analysis

The reactivity of ethynyl-substituted cyclohexanones can be complex, with reactions often leading to molecular rearrangements and the steric hindrance of functional groups affecting outcomes . Understanding these reactions is essential for manipulating the chemical properties of 3-Ethynylcyclohexan-1-one for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure of a related compound was determined, revealing intermolecular hydrogen bonding patterns . These techniques can be used to investigate the properties of 3-Ethynylcyclohexan-1-one, such as solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Catalytic Reactions and Synthesis

- 3-Ethynylcyclohexan-1-one is used in catalytic reactions. For instance, its reaction with bisphosphine nickel(II) complexes leads to the formation of a linear trimer, which has been characterized using various spectroscopy methods (Carusi et al., 1987).

- It also plays a role in the synthesis of other compounds. For example, 1-ethynyl-1-cyclohexanol reacts with triaryltin hydride to generate (Z)-1-[2-(triarylstannyl)vinyl]-1-cyclohexanol and its arylhalostannyl derivatives (Xin et al., 1994).

Polymerization Processes

- 3-Ethynylcyclohexan-1-one is involved in polymerization processes. For instance, 1-methoxy-1-ethynylcyclohexane, a derivative, can be polymerized using various transition metal catalysts to form polymers with a conjugated polyene structure (Liaw & Tsai, 1997).

Molecular Structure Analysis

- The compound has been studied for its molecular structure. The mixed regression method was applied to investigate ethynylcyclohexane, delivering accurate molecular reference data and highlighting the method's efficiency in obtaining molecular structures (Vogt et al., 2018).

Reactions with Aliphatic Alkynols

- 3-Ethynylcyclohexan-1-one reacts with aliphatic alkynols, leading to the formation of cationic cycloalkenyl vinylidene complexes. This reaction was explored using [RuCl(PMe3)2(Cp)] with 1-ethynylcyclohexanol or 1-ethynylcyclopentanol (Selegue et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethynylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEXGWVDPLEEMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497930 |

Source

|

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54125-18-7 |

Source

|

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)